2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-12-6-7-17-15(18-12)20-10-8-19(9-11-20)14-5-3-2-4-13(14)16/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZZYRGSMXVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 2-fluorophenylpiperazine with 4-methylpyrimidine under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter . Molecular docking studies suggest that the binding site of this compound may differ from that of conventional inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Quinoline-Carbonyl-Piperazine Derivatives ()
Compounds like D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) share the 2-fluorophenyl-piperazine motif but replace the pyrimidine core with a quinoline-carbonyl system. However, this structural difference reduces electronic similarity to the pyrimidine-based target compound. NMR data for D10 (δ 7.85 ppm for quinoline protons) highlights distinct chemical environments compared to pyrimidine derivatives .
Thieno[3,2-d]pyrimidine Derivatives ()
Thieno[3,2-d]pyrimidine scaffolds, as in GDC-0941 () and 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (), fuse a thiophene ring to pyrimidine, increasing planarity and rigidity. These modifications enhance kinase inhibitory activity (e.g., PI3K inhibition by GDC-0941, IC₅₀ = 3 nM) but reduce metabolic stability compared to simpler pyrimidines .
Piperazine Substituent Modifications
4-Methylpyrimidine with Piperidin-1-yl ()
The compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine replaces the piperazine moiety with piperidine, eliminating one nitrogen atom. This reduces hydrogen-bonding capacity and alters basicity (piperidine pKₐ ~11 vs.
Trifluoromethyl-Pyrimidine with Thiazole-Piperazine ()
2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine introduces a trifluoromethyl group at the 4-position and a thiazole-methyl side chain. The electron-withdrawing CF₃ group increases metabolic resistance, while the thiazole enhances π-π stacking, as seen in kinase inhibitors .
Aryl Group Variations on Piperazine
4-Chlorophenyl and 3-Methylphenyl Substituents ()
The compound 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine substitutes the 2-fluorophenyl group with 3-methylphenyl. The methyl group increases hydrophobicity, while chlorine introduces electronegativity, both influencing receptor binding kinetics .
4-Fluorobenzyl-Piperazine ()
2-{[4-(4-Fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine uses a 4-fluorobenzyl group on piperazine, creating a flexible linker. This design is common in CNS-targeting agents, but the imidazopyridine core diverges from pyrimidine .
Dopamine D4 Receptor Antagonists ()
Compounds like S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) and L 745,870 demonstrate high D4 receptor selectivity (Ki = 2.4–2.5 nM). Their indan and pyrrolopyridine cores differ from pyrimidine but highlight the importance of piperazine-aryl motifs in achieving subtype selectivity .
Kinase Inhibitors ()
GDC-0941 () and related thieno[3,2-d]pyrimidines () show potent PI3K inhibition, underscoring the role of fused heterocycles in enhancing potency. However, their complexity may limit synthetic accessibility compared to simpler pyrimidines .
Biological Activity
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C16H19FN4
- Molecular Weight : 286.35 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, analogues of pyrimidine derivatives have been shown to act as potent inhibitors against chikungunya virus (CHIKV). These compounds demonstrated a selectivity index greater than 61, indicating their potential as effective antiviral agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research focusing on related piperazine derivatives has revealed that the presence of specific substituents can enhance antiviral activity. For example, the introduction of a fluorine atom at the para position of the phenyl ring significantly improves the compound's efficacy against viral strains .
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit viral replication. The mechanism involves interaction with viral proteins, disrupting their function and preventing the virus from proliferating. Such findings suggest that this compound could be further developed into a therapeutic agent against viral infections.
Study on Chikungunya Virus Inhibition
A key study involved synthesizing a series of pyrimidine derivatives, including this compound, which were tested for their inhibitory effects on CHIKV. The results indicated that these compounds not only inhibited viral replication but also displayed a favorable safety profile in cell cultures .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on various piperazine derivatives to evaluate their biological activities. The results are summarized in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
